N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
This compound is a triazolone derivative featuring a cyclopropyl substituent, a thiophen-2-yl moiety, and a 4-methoxyphenyl-propanamide side chain. The cyclopropyl group enhances metabolic stability, while the thiophene and methoxyphenyl groups contribute to π-π stacking interactions, influencing solubility and receptor binding .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-28-17-9-4-15(5-10-17)6-11-19(26)22-12-13-24-21(27)25(16-7-8-16)20(23-24)18-3-2-14-29-18/h2-5,9-10,14,16H,6-8,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMFUJVUJXXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound possesses unique structural features that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2S |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 1448077-93-7 |
| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:
- Antimicrobial Activity : The triazole moiety has been linked to antimicrobial properties. Studies have shown that compounds containing similar structures can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and function .
- Anticancer Potential : Research indicates that compounds with triazole structures exhibit anticancer activity through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation in cancer cell lines .
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3-(4-methoxyphenyl)propanamide:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA . The compound's structure suggests it may possess similar or enhanced activity.
- Antiproliferative Effects : In vitro studies indicated that similar compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The presence of the thiophene ring in the structure may enhance these effects through additional mechanisms.
- Synergistic Effects : Research has shown that combining this compound with other bioactive agents can lead to synergistic effects, enhancing overall therapeutic efficacy against complex diseases such as cancer and infections .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- The compound has shown promising results as an antifungal agent. Its mechanism of action involves the inhibition of ergosterol synthesis in fungal cell membranes, which is similar to other triazole antifungals. This property makes it a potential candidate for treating fungal infections.
-
Anticancer Properties :
- Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3-(4-methoxyphenyl)propanamide have been evaluated against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. These studies suggest that modifications in the chemical structure can enhance antiproliferative potency and selectivity .
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.
Synthesis and Derivatives
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3-(4-methoxyphenyl)propanamide can be achieved through various methods involving cyclization reactions and functional group modifications. The ability to create derivatives allows for the fine-tuning of biological activity and selectivity.
- Anticancer Evaluation : A study assessed several triazole derivatives against MCF-7 and HCT116 cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents, indicating their potential as effective anticancer drugs .
- Antifungal Activity : In vitro tests have shown that the compound effectively inhibits the growth of various fungal pathogens, supporting its use in developing new antifungal therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Features and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with related molecules from the evidence:
Crystallographic and Computational Studies
- Computational Insights: Furazano[3,4-b]piperazines (cf. ) and triazolones share planar heterocyclic cores, enabling comparative density functional theory (DFT) studies on electronic properties.
Q & A
Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products. For example, oxidation of the thiophene ring may form sulfoxide derivatives. Electron Paramagnetic Resonance (EPR) detects radical intermediates, while DFT calculations map plausible degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
